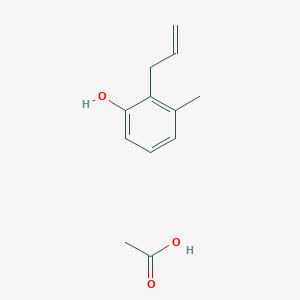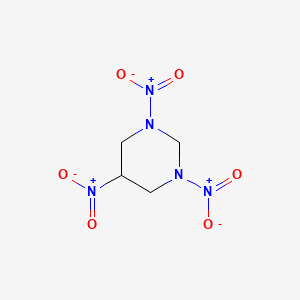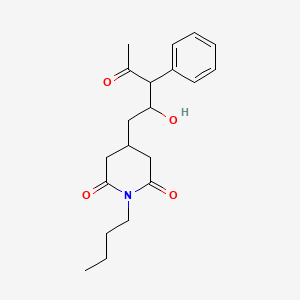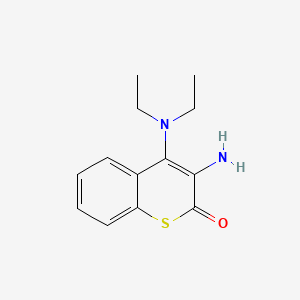
N~1~,N~6~-Dibutyl-N~1~,N~6~-dimethylhexane-1,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~6~-Dibutyl-N~1~,N~6~-dimethylhexane-1,6-diamine is a chemical compound with the molecular formula C16H36N2 It is a derivative of hexane-1,6-diamine, where the hydrogen atoms on the nitrogen atoms are replaced by butyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Dibutyl-N~1~,N~6~-dimethylhexane-1,6-diamine typically involves the alkylation of hexane-1,6-diamine. The process can be summarized as follows:
Starting Material: Hexane-1,6-diamine.
Alkylation: The hexane-1,6-diamine undergoes alkylation with butyl and methyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at elevated temperatures (around 80-100°C) to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of N1,N~6~-Dibutyl-N~1~,N~6~-dimethylhexane-1,6-diamine may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~6~-Dibutyl-N~1~,N~6~-dimethylhexane-1,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions typically involve anhydrous solvents and low temperatures.
Substitution: Alkyl halides, acyl chlorides; reaction conditions include the presence of a base and elevated temperatures.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
N~1~,N~6~-Dibutyl-N~1~,N~6~-dimethylhexane-1,6-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a stabilizer for proteins and enzymes.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials due to its ability to form stable bonds with various substrates.
Mécanisme D'action
The mechanism of action of N1,N~6~-Dibutyl-N~1~,N~6~-dimethylhexane-1,6-diamine involves its interaction with molecular targets through its amine groups. These interactions can include:
Binding to Enzymes: The compound can act as an inhibitor or activator of enzymes by binding to their active sites.
Formation of Complexes: It can form complexes with metal ions, which can be used in catalysis or as probes in analytical chemistry.
Stabilization of Proteins: The compound can stabilize protein structures by forming hydrogen bonds and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
N~1~,N~6~-Dibutyl-N~1~,N~6~-dimethylhexane-1,6-diamine can be compared with other similar compounds such as:
N~1~,N~6~-Dimethylhexane-1,6-diamine: Lacks the butyl groups, resulting in different chemical properties and reactivity.
N~1~,N~6~-Dibutylhexane-1,6-diamine: Lacks the methyl groups, which affects its solubility and interaction with other molecules.
Hexane-1,6-diamine: The parent compound, which has different reactivity due to the absence of alkyl substituents.
Propriétés
Numéro CAS |
58293-39-3 |
|---|---|
Formule moléculaire |
C16H36N2 |
Poids moléculaire |
256.47 g/mol |
Nom IUPAC |
N,N'-dibutyl-N,N'-dimethylhexane-1,6-diamine |
InChI |
InChI=1S/C16H36N2/c1-5-7-13-17(3)15-11-9-10-12-16-18(4)14-8-6-2/h5-16H2,1-4H3 |
Clé InChI |
PPUKVPIQJBMHST-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C)CCCCCCN(C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14618611.png)




![(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione](/img/structure/B14618646.png)
![Lithium 7-bromobicyclo[4.1.0]heptan-7-ide](/img/structure/B14618647.png)


![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)
![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)

